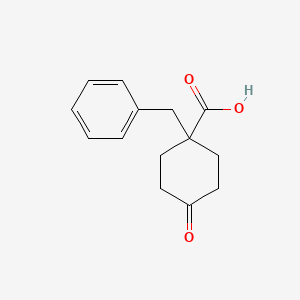

1-Benzyl-4-oxocyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

1-benzyl-4-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c15-12-6-8-14(9-7-12,13(16)17)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNJCLUMOVAEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482460 | |

| Record name | 1-benzyl-4-oxocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56868-12-3 | |

| Record name | 1-benzyl-4-oxocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzyl-4-oxocyclohexanecarboxylic acid chemical properties

An In-depth Technical Guide to 1-Benzyl-4-oxocyclohexanecarboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a multifaceted organic compound featuring a unique combination of three key functional groups: a benzyl group, a cyclohexanone core, and a carboxylic acid. This arrangement provides a rigid, three-dimensional scaffold that is of significant interest to researchers in medicinal chemistry and organic synthesis. The presence of a quaternary carbon center substituted with both a carboxylic acid and a benzyl group, combined with a ketone at the 4-position, offers multiple points for chemical modification and derivatization. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this versatile building block.

Molecular Structure and Physicochemical Properties

The structural foundation of this compound dictates its chemical behavior and potential utility.

Nomenclature and Chemical Identifiers

-

Systematic IUPAC Name : 1-benzyl-4-oxocyclohexane-1-carboxylic acid

-

Synonyms : 4-Oxo-1-benzylcyclohexanecarboxylic acid

Structural Features

The molecule's architecture is characterized by a cyclohexane ring with a ketone at the C4 position. The C1 position is a quaternary center, covalently bonded to both a benzyl group and a carboxylic acid. This structure prevents epimerization at the C1 position, providing a stable stereochemical anchor.

References

An In-Depth Technical Guide to 1-Benzyl-4-oxocyclohexanecarboxylic Acid: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

1-Benzyl-4-oxocyclohexanecarboxylic acid (CAS 56868-12-3) is a bifunctional organic molecule that holds significant promise as a versatile building block in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its structure, featuring a rigid cyclohexanone core, a carboxylic acid handle for further derivatization, and a benzyl group, provides a unique three-dimensional framework that is attractive for designing novel therapeutic agents. The cyclohexanone moiety can serve as a scaffold for creating constrained analogs of bioactive molecules, while the carboxylic acid group allows for amide coupling or esterification, enabling the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential applications of this compound in drug discovery, drawing upon established chemical principles and the biological activities of structurally related molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and drug design. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 56868-12-3 | [1][2][3] |

| Molecular Formula | C₁₄H₁₆O₃ | [1][3] |

| Molecular Weight | 232.28 g/mol | [1][2][3] |

| Physical Form | Solid, semi-solid, or liquid | [2] |

| Purity | Typically >95% | [2][3] |

| Storage | Sealed in a dry, room temperature environment | [2] |

| InChI Key | NCNJCLUMOVAEAK-UHFFFAOYSA-N | [2] |

Proposed Synthesis: A Practical Approach

Causality Behind Experimental Choices

The choice of starting material, ethyl 4-oxocyclohexanecarboxylate, is strategic due to its commercial availability and the presence of the key 4-oxocyclohexane core. The ester group serves as a protecting group for the carboxylic acid, preventing it from interfering with the base-mediated alkylation of the ketone. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the regioselective deprotonation of the ketone at the α-carbon, forming the thermodynamically favored enolate. Benzyl bromide is a reactive electrophile that readily undergoes SN2 reaction with the enolate. Finally, saponification under basic conditions followed by acidic workup will hydrolyze the ester to the desired carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Alkylation of Ethyl 4-oxocyclohexanecarboxylate

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

Addition of Ketone: Dissolve ethyl 4-oxocyclohexanecarboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product, ethyl 1-benzyl-4-oxocyclohexanecarboxylate, by column chromatography on silica gel.

Step 2: Saponification to this compound

-

Hydrolysis: Dissolve the purified ethyl 1-benzyl-4-oxocyclohexanecarboxylate in a mixture of ethanol and 1 M sodium hydroxide solution.

-

Heating: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Acidification: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

-

Isolation: The product, this compound, should precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Caption: Proposed two-step synthesis of this compound.

Potential Applications in Drug Development

The structural motifs present in this compound suggest its potential as a valuable intermediate in the synthesis of various classes of therapeutic agents. While direct biological activity data for this specific compound is limited in the public domain, the applications of its structural analogs provide strong indicators of its potential utility.

As a Scaffold for Anti-inflammatory and Anticancer Agents

Cyclohexanecarboxylic acid derivatives have been investigated for their anti-inflammatory and antiproliferative activities. For instance, certain derivatives have shown the ability to inhibit the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-10.[4] Furthermore, biphenyl carboxylic acids, which share the feature of a carboxylic acid attached to a cyclic core, have been synthesized and evaluated as anticancer agents.[5] The rigid cyclohexanone core of this compound could be exploited to design novel inhibitors of enzymes or protein-protein interactions implicated in inflammation and cancer.

Intermediate in the Synthesis of Bioactive Molecules

The carboxylic acid functionality of this molecule makes it an ideal precursor for the synthesis of more complex drug candidates. For example, it can be readily converted to amides, which are prevalent in a wide range of pharmaceuticals. A related compound, 1-benzyl-4-anilinopiperidine-4-carboxylic acid, is a key intermediate in the synthesis of potent narcotic analgesics.[6] This highlights the potential of this compound to serve as a starting material for the development of novel therapeutics targeting the central nervous system and other disease areas.

Caption: Potential applications of this compound in drug discovery.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry and drug discovery. Its straightforward proposed synthesis and versatile chemical handles make it an attractive starting point for the generation of diverse chemical libraries. Future research should focus on the validation of the proposed synthetic route and the exploration of the biological activities of this compound and its derivatives. Screening against a panel of disease-relevant targets, such as kinases, proteases, and nuclear receptors, could unveil novel therapeutic applications for this intriguing molecule.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of 1-Benzyl-4-oxocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the exploration of novel molecular scaffolds is paramount to the development of new therapeutic agents. Among the myriad of structures, carbocyclic rings offer a versatile platform for the design of compounds with specific conformational constraints and biological activities. This guide provides a comprehensive technical overview of 1-benzyl-4-oxocyclohexanecarboxylic acid, a molecule of significant interest due to its unique structural features that combine a flexible benzyl group with a semi-rigid cyclohexanone-carboxylic acid core. As a Senior Application Scientist, this document aims to synthesize foundational chemical principles with practical, field-proven insights into the molecular architecture and potential applications of this compound, particularly for professionals engaged in the intricate process of drug design and development.

Introduction to this compound: A Scaffold of Interest

This compound, with the Chemical Abstracts Service (CAS) number 56868-12-3, is a disubstituted cyclohexane derivative.[1] Its molecular formula is C14H16O3, and it has a molecular weight of 232.28 g/mol .[1][2] The structure is characterized by a benzyl group and a carboxylic acid moiety attached to the same carbon (C1) of a cyclohexane ring, with a ketone functional group at the C4 position. This unique arrangement of functional groups imparts a combination of rigidity and flexibility, making it an attractive scaffold for medicinal chemistry explorations. The carboxylic acid group provides a handle for forming salts to improve solubility or for derivatization into esters and amides, while the ketone offers a site for further chemical modifications.[3] The benzyl group can engage in hydrophobic and aromatic interactions within biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 56868-12-3 | [1] |

| Molecular Formula | C14H16O3 | [1][2] |

| Molecular Weight | 232.28 g/mol | [1][2] |

| IUPAC Name | 1-benzyl-4-oxocyclohexane-1-carboxylic acid | [2] |

| Appearance | White to off-white solid (typical) | [1] |

Elucidation of the Molecular Structure

The functionality and biological activity of a molecule are intrinsically linked to its three-dimensional structure. For this compound, the interplay between the cyclohexane ring conformation and the orientations of the benzyl and carboxyl substituents is critical.

Conformational Analysis

The cyclohexane ring typically adopts a chair conformation to minimize steric and torsional strain. In the case of this compound, the bulky benzyl and carboxylic acid groups at the C1 position will have a significant influence on the conformational equilibrium. It is expected that the chair conformation where the substituents can occupy equatorial positions to minimize steric hindrance would be favored. However, the geminal disubstitution at C1 introduces additional steric considerations.

While a specific crystal structure for this compound is not publicly available, X-ray crystallography studies of related 4-oxocyclohexanecarboxylic acid derivatives and other substituted cyclohexanones provide valuable insights into the likely bond lengths, angles, and ring conformation.[4]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the molecular structure and providing details about the chemical environment of the atoms.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm region), a singlet for the benzylic methylene protons, and a series of multiplets for the diastereotopic methylene protons of the cyclohexane ring. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The carbon NMR spectrum would be characterized by signals for the aromatic carbons, the benzylic carbon, the quaternary carbon bearing the benzyl and carboxyl groups, the carbonyl carbon of the ketone (typically δ > 200 ppm), and the methylene carbons of the cyclohexane ring. The carboxyl carbon would also have a characteristic chemical shift in the δ 170-180 ppm range.

The IR spectrum of this compound would display characteristic absorption bands for its functional groups. A very broad O-H stretching band for the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear around 1700-1725 cm⁻¹, and the C=O stretching of the ketone would be observed in a similar region, potentially leading to a broad or overlapping carbonyl absorption.[3]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]+• would be expected at m/z 232. The fragmentation pattern would likely involve the loss of the carboxylic acid group, the benzyl group, and other characteristic cleavages of the cyclohexane ring. While a specific mass spectrum for this compound is not publicly available, analysis of related compounds can provide an expected fragmentation pattern.[9][10][11]

Synthesis and Reactivity

A detailed, peer-reviewed synthesis protocol for this compound is not readily found in the literature. However, its synthesis can be envisioned through established organic chemistry reactions. A plausible synthetic route could involve the benzylation of a 4-oxocyclohexanecarboxylate ester followed by hydrolysis. For instance, the synthesis of the related compound tranexamic acid starts from ethyl 4-oxocyclohexane-1-carboxylate, indicating the commercial availability of suitable starting materials.[12] A general procedure for the synthesis of benzyl-α,β-unsaturated carboxylic esters from the corresponding acids and benzyl bromide has also been reported, showcasing a relevant transformation.[13]

The reactivity of this molecule is governed by its three functional groups:

-

Carboxylic Acid: Can undergo esterification, amidation, and reduction.

-

Ketone: Can be reduced to an alcohol, undergo nucleophilic addition, or be used in condensation reactions.

-

Benzyl Group: The aromatic ring can undergo electrophilic substitution, although the conditions would need to be carefully controlled to avoid reactions at the other functional groups.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold holds potential in drug discovery due to the combination of a rigid core and flexible substituents, which can be tailored to interact with specific biological targets. The carboxylic acid group is a common feature in many drugs, as it can participate in hydrogen bonding and salt bridge interactions with protein targets.[3][14]

While there are no specific drugs in the market based on this exact scaffold, derivatives of cyclohexanecarboxylic acid have shown a range of biological activities, including antiproliferative and anti-inflammatory effects.[15] The benzyl group is also a prevalent moiety in many biologically active compounds.[16] The combination of these features in a single molecule makes it a promising starting point for the design of novel inhibitors for various enzymes and receptors.

For instance, this scaffold could be explored for the development of inhibitors for enzymes where a hydrophobic pocket (to accommodate the benzyl group) is adjacent to a positively charged residue (to interact with the carboxylic acid).

Below is a conceptual workflow for utilizing this scaffold in a drug discovery program.

Caption: A conceptual workflow for a scaffold-based drug discovery program.

Conclusion and Future Perspectives

This compound represents a structurally intriguing and synthetically accessible scaffold for the development of novel chemical entities with potential therapeutic applications. Its combination of a semi-rigid carbocyclic core with key functional groups for molecular recognition and further chemical modification makes it a valuable building block for medicinal chemists. While detailed experimental data on this specific molecule is sparse in the public domain, this guide has synthesized available information and provided a scientifically grounded perspective on its structure, potential synthesis, and applications. Future research efforts focused on the synthesis and biological evaluation of derivatives based on this scaffold are warranted and could lead to the discovery of novel drug candidates.

References

- 1. This compound | 56868-12-3 [sigmaaldrich.com]

- 2. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 | CID 43544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. researchgate.net [researchgate.net]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. rsc.org [rsc.org]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxyla… [ouci.dntb.gov.ua]

- 11. govinfo.gov [govinfo.gov]

- 12. researchgate.net [researchgate.net]

- 13. arkat-usa.org [arkat-usa.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of 1-Benzyl-4-oxocyclohexanecarboxylic Acid

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways and mechanistic underpinnings for the formation of 1-benzyl-4-oxocyclohexanecarboxylic acid, a substituted cyclohexanone derivative of interest in medicinal chemistry and organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles governing its synthesis. We will explore two primary plausible synthetic strategies: the Robinson Annulation and the Dieckmann Condensation, offering detailed mechanistic insights and step-by-step experimental protocols. The discussion is grounded in established organic chemistry principles, supported by authoritative references, and visualized through detailed diagrams to facilitate a deeper understanding of the molecular transformations.

Introduction and Significance

This compound[1] is a bifunctional organic molecule featuring a cyclohexanone ring, a carboxylic acid, and a benzyl substituent at the alpha position to the carboxyl group. This unique structural arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and materials science. The cyclohexanone moiety can undergo a variety of transformations, while the carboxylic acid provides a handle for amide bond formation or other derivatizations. The benzyl group can influence the molecule's lipophilicity and steric properties, which is of particular importance in the design of bioactive compounds.

A thorough understanding of the formation mechanism of this and related structures is paramount for optimizing existing synthetic routes and developing novel analogs with tailored properties. This guide will provide the necessary foundational knowledge for researchers to confidently approach the synthesis of this and similar scaffolds.

Plausible Synthetic Pathways and Mechanistic Discussion

The formation of the this compound core can be approached through several established carbon-carbon bond-forming strategies. Here, we will delve into two of the most logical and versatile methods: a modified Robinson Annulation approach and a pathway centered around the Dieckmann Condensation.

Pathway A: The Robinson Annulation Approach

The Robinson annulation is a powerful ring-forming reaction in organic chemistry, discovered by Sir Robert Robinson in 1935, that creates a six-membered ring by combining a Michael addition with an aldol condensation.[2][3][4] Typically, this reaction involves the condensation of a ketone with an α,β-unsaturated ketone to form a cyclohexenone.[4] For the synthesis of our target molecule, a modified approach starting with a benzyl-substituted Michael donor is proposed.

2.1.1. Mechanistic Rationale

The overall strategy involves the reaction of a benzyl-substituted β-ketoester (as the Michael donor) with a suitable α,β-unsaturated ketone (the Michael acceptor), such as methyl vinyl ketone. The subsequent intramolecular aldol condensation and eventual modification of the resulting cyclohexenone will lead to the desired product.

The key steps are as follows:

-

Enolate Formation: A base abstracts an acidic α-proton from the benzyl-substituted β-ketoester to form a resonance-stabilized enolate. This enolate serves as the nucleophile in the subsequent Michael addition.[2][5]

-

Michael Addition: The enolate attacks the β-carbon of the α,β-unsaturated ketone in a conjugate addition, forming a 1,5-dicarbonyl intermediate.[3][6]

-

Intramolecular Aldol Condensation: Under the basic reaction conditions, an enolate is formed from the newly introduced ketone, which then attacks the ester carbonyl in an intramolecular fashion to form a six-membered ring.

-

Dehydration: The resulting β-hydroxy ketone readily undergoes dehydration to yield a cyclohexenone derivative.

-

Subsequent Modifications: The resulting intermediate would require further steps, such as reduction of the double bond and hydrolysis of the ester followed by decarboxylation, to arrive at the final product.

2.1.2. Visualizing the Robinson Annulation Pathway

References

A Technical Guide to the Spectroscopic Characterization of 1-Benzyl-4-oxocyclohexanecarboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 1-Benzyl-4-oxocyclohexanecarboxylic acid (CAS No. 56868-12-3; Molecular Formula: C₁₄H₁₆O₃).[1] As a compound of interest in synthetic chemistry and potentially for drug development scaffolds, rigorous structural confirmation is paramount. This document outlines the detailed theoretical basis and practical methodologies for acquiring and interpreting data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely published, this guide establishes the expected spectral characteristics derived from first principles and spectral correlation data. It is intended for researchers and quality control professionals requiring a robust analytical protocol for structural verification and purity assessment.

Introduction and Molecular Structure

This compound is a bifunctional molecule containing a carboxylic acid, a ketone, a substituted cyclohexane ring, and a benzyl group. This unique combination of moieties presents a distinct spectroscopic fingerprint. The structural integrity of each component must be verified to ensure the compound's identity and purity, which is a critical step in any research or development pipeline. The inherent chirality at the C1 position and the conformational dynamics of the cyclohexane ring add layers of complexity that can be effectively probed using the techniques described herein.

The primary objective of this guide is to provide a self-validating system of analysis. By predicting the spectral output and then comparing it against experimentally acquired data, a scientist can achieve a high degree of confidence in their material.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Recommended Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its well-defined residual solvent peak.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for improved signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of 0-12 ppm.

-

Employ a pulse angle of 30-45 degrees with a relaxation delay of 2-5 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width from 0 to 220 ppm.

-

A longer relaxation delay (5-10 seconds) and a larger number of scans (>1024) are necessary due to the lower natural abundance of ¹³C and longer relaxation times.

-

Predicted ¹H NMR Spectral Data

The structure suggests 6 distinct proton environments. The causality for these predictions lies in the electronic environment and proximity to electron-withdrawing groups (carbonyl, carboxyl) and the aromatic ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-12 | Broad Singlet | 1H | H -OOC- | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with trace water.[2] |

| ~7.20 - 7.40 | Multiplet | 5H | C₆H ₅- | Protons on the monosubstituted benzene ring typically appear in this region. |

| ~2.90 | Singlet | 2H | -CH ₂-Ph | The benzylic protons are adjacent to the aromatic ring and the quaternary C1, appearing as a singlet. |

| ~2.20 - 2.60 | Multiplet | 4H | -CH ₂-CO-CH ₂- | Protons on C3 and C5 are alpha to the ketone carbonyl group, leading to deshielding. They are expected to be complex multiplets due to coupling with protons on C2 and C6. |

| ~1.90 - 2.10 | Multiplet | 4H | -CH ₂-C(Bn)(COOH)-CH ₂- | Protons on C2 and C6 are adjacent to the substituted C1 and couple with the protons on C3 and C5, resulting in complex multiplets. |

Predicted ¹³C NMR Spectral Data

The molecule has 11 unique carbon environments (some aromatic carbons may overlap). Chemical shifts are predicted based on standard correlation tables and the inductive effects of the substituents.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~210 | C4 | The ketone carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.[2] |

| ~175-180 | C8 (COOH) | The carboxylic acid carbonyl carbon is also significantly deshielded, but typically appears upfield from a ketone.[2] |

| ~137 | C9 (Aryl C-ipso) | The quaternary carbon of the benzene ring attached to the benzylic methylene group. |

| ~130 | C10/C14 (Aryl C-ortho) | Aromatic CH carbons ortho to the substituent. |

| ~128 | C11/C13 (Aryl C-meta) | Aromatic CH carbons meta to the substituent. |

| ~127 | C12 (Aryl C-para) | Aromatic CH carbon para to the substituent. |

| ~50-55 | C1 | The quaternary carbon of the cyclohexane ring, substituted with two electron-withdrawing groups. |

| ~45 | C7 (CH₂-Ph) | The benzylic carbon. |

| ~38 | C3 / C5 | Carbons alpha to the ketone carbonyl. |

| ~30 | C2 / C6 | Carbons beta to the ketone carbonyl. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The spectrum of this molecule is expected to be dominated by features from the carboxylic acid and ketone groups.

Recommended Experimental Protocol: IR

-

Technique: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation. A thin film can also be prepared by dissolving the sample in a volatile solvent (e.g., acetone), depositing it on a salt plate (NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan the mid-IR range from 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the clean ATR crystal or salt plate immediately before the sample spectrum and perform an automatic background subtraction.

-

Predicted IR Absorption Bands

The presence of hydrogen bonding in the carboxylic acid dimer is the primary causal factor for the extremely broad O-H absorption, a hallmark of this functional group.

| Predicted Wavenumber (cm⁻¹) | Intensity / Shape | Vibration Type | Functional Group |

| 2500 - 3300 | Strong, Very Broad | O-H stretch | Carboxylic Acid (dimer)[2] |

| ~3030 | Medium, Sharp | C-H stretch (sp²) | Aromatic Ring |

| 2850 - 2960 | Medium, Sharp | C-H stretch (sp³) | Cyclohexane & Benzyl CH₂ |

| ~1710 | Strong, Sharp | C=O stretch | Ketone & Carboxylic Acid Dimer[2] |

| ~1600, ~1495, ~1450 | Medium to Weak, Sharp | C=C stretch | Aromatic Ring |

| 1210 - 1320 | Strong | C-O stretch | Carboxylic Acid |

| ~920 | Medium, Broad | O-H bend (out-of-plane) | Carboxylic Acid Dimer |

Note: The two C=O stretches (ketone and acid) may overlap significantly to form a single, intense, possibly broadened peak around 1710 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Recommended Experimental Protocol: MS

-

Ionization Technique: Electrospray Ionization (ESI) is highly suitable for this polar, acidic molecule. Both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes should be tested.

-

Sample Introduction: Dissolve the sample at a low concentration (~1 mg/mL) in a suitable solvent like methanol or acetonitrile and infuse it directly or via Liquid Chromatography (LC).

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can confirm the elemental composition.

-

Data Acquisition:

-

Acquire data over a mass-to-charge (m/z) range of 50-500 Da.

-

For fragmentation studies (MS/MS), select the molecular ion peak as the precursor and apply collision-induced dissociation (CID).

-

Predicted Mass Spectrometry Data

The molecular weight of C₁₄H₁₆O₃ is 232.28 g/mol . The predicted fragmentation is based on the stability of the benzyl cation and neutral losses common to carboxylic acids.

| Predicted m/z | Ion Formula | Rationale |

| 233.1172 | [C₁₄H₁₇O₃]⁺ | [M+H]⁺ : Protonated molecular ion (Positive ESI mode). |

| 255.0991 | [C₁₄H₁₆O₃Na]⁺ | [M+Na]⁺ : Sodium adduct, common in ESI (Positive mode). |

| 231.1027 | [C₁₄H₁₅O₃]⁻ | [M-H]⁻ : Deprotonated molecular ion (Negative ESI mode). |

| 187.1077 | [C₁₃H₁₅O]⁺ | [M-COOH]⁺ : Loss of the carboxyl group as a radical (45 Da). |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion : Cleavage of the benzyl group, a very stable and common fragment. |

Integrated Analytical Workflow

A robust analysis relies on the convergence of data from multiple techniques. The workflow below illustrates a logical progression from sample receipt to final structural confirmation.

Figure 2: Recommended workflow for spectroscopic analysis.

Conclusion

The structural elucidation of this compound is straightforward when a systematic, multi-technique spectroscopic approach is employed. This guide provides the foundational protocols and predicted spectral data necessary for researchers to confidently acquire and interpret their own experimental results. By comparing acquired data to these theoretically derived values for chemical shifts, absorption frequencies, and mass-to-charge ratios, one can achieve unambiguous confirmation of the molecular structure, ensuring the quality and integrity of the material for its intended application.

References

1-Benzyl-4-oxocyclohexanecarboxylic acid 1H NMR and 13C NMR spectra

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Benzyl-4-oxocyclohexanecarboxylic acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering unparalleled insight into molecular structure. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. As Senior Application Scientists, we move beyond simple data reporting to explain the causal relationships between the molecule's intricate three-dimensional structure and its spectral features. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into spectral interpretation, experimental design, and data validation for complex small molecules.

Introduction: The Structural Landscape

This compound is a molecule of significant synthetic interest, featuring a unique combination of functional groups: a benzyl moiety, a cyclohexanone ring, and a carboxylic acid. This trifecta of functionalities creates a complex electronic environment, making NMR spectroscopy the ideal tool for unambiguous structural elucidation. The cyclohexanone ring introduces conformational rigidity, while the quaternary carbon atom (C1) serves as a key stereochemical anchor, influencing the magnetic environments of adjacent protons. Understanding these interactions is paramount for confirming chemical identity and purity.

This guide will deconstruct the predicted ¹H and ¹³C NMR spectra, grounded in fundamental principles and supported by empirical data from analogous structures.

Caption: Molecular structure of this compound.

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. The chemical shift of each proton is dictated by its local electronic environment, which is influenced by shielding and deshielding effects from neighboring atoms and functional groups.

Predicted ¹H Chemical Shifts and Assignments

| Proton(s) | Label | Predicted δ (ppm) | Multiplicity | Rationale & Key Insights |

| Carboxylic Acid | H-acid | 10.0 - 13.0 | Broad Singlet (br s) | This proton is highly deshielded due to its attachment to an electronegative oxygen and its participation in hydrogen bonding. Its signal is often broad and its chemical shift is highly dependent on solvent and concentration.[1][2][3] A D₂O exchange experiment would cause this signal to disappear, confirming its assignment.[1] |

| Aromatic | H-9, H-10, H-11, H-12, H-13 | 7.20 - 7.40 | Multiplet (m) | These protons are deshielded by the anisotropic effect of the benzene ring's π-electron system, causing them to resonate significantly downfield.[4] |

| Benzylic | H-7 | ~ 2.8 - 3.2 | Singlet (s) or AB Quartet | These protons are adjacent to the electron-withdrawing phenyl ring, placing them in the benzylic region.[5][6] Due to the chiral center at C1, these two protons are diastereotopic and could appear as a complex multiplet (an AB quartet), although they often appear as a singlet if the chiral influence is minimal.[7] |

| Cyclohexane (α to C=O) | H-3, H-5 | ~ 2.2 - 2.6 | Multiplet (m) | Protons alpha to a carbonyl group are deshielded due to the inductive effect of the carbonyl oxygen.[1][3] Complex splitting is expected due to coupling with adjacent methylene protons. |

| Cyclohexane (β to C=O) | H-2, H-6 | ~ 1.8 - 2.2 | Multiplet (m) | These protons are further from the deshielding influence of the carbonyl and carboxyl groups, thus appearing further upfield compared to H-3 and H-5. |

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of each carbon atom.

Predicted ¹³C Chemical Shifts and Assignments

| Carbon(s) | Label | Predicted δ (ppm) | Rationale & Key Insights |

| Ketone Carbonyl | C-4 | 208 - 215 | The sp² hybridized carbonyl carbon of the ketone is highly deshielded and appears furthest downfield.[8][9] |

| Carboxylic Acid Carbonyl | C-14 | 175 - 182 | This carbonyl carbon is less deshielded than a ketone's due to the resonance contribution from the adjacent hydroxyl oxygen's lone pair, which increases its electron density.[1][8][10] |

| Aromatic (ipso) | C-8 | 135 - 140 | The ipso-carbon, directly attached to the benzyl group, has a distinct chemical shift from the other aromatic carbons. |

| Aromatic (ortho, meta, para) | C-9, C-10, C-11, C-12, C-13 | 126 - 130 | These carbons resonate in the typical aromatic region.[8] |

| Quaternary | C-1 | 45 - 55 | The chemical shift of this quaternary carbon is influenced by the attached benzyl and carboxylic acid groups. |

| Benzylic | C-7 | 40 - 48 | This carbon is attached to the phenyl ring, resulting in a downfield shift compared to a simple alkane. |

| Cyclohexane (α to C=O) | C-3, C-5 | 38 - 45 | These carbons are deshielded by the adjacent ketone carbonyl group.[11][12] |

| Cyclohexane (β to C=O) | C-2, C-6 | 28 - 35 | These carbons are more shielded, appearing upfield relative to the alpha carbons. |

Experimental Protocol: A Self-Validating System

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and instrument setup. This protocol outlines a robust workflow designed to minimize artifacts and ensure data integrity.

Sample Preparation

-

Mass Determination: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[13][14]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the acidic proton.[2][15]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[13][16][17] Gently agitate or vortex to ensure complete dissolution.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Solid particles can interfere with the magnetic field homogeneity, leading to broadened spectral lines.[16]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

Caption: Experimental workflow for NMR analysis.

NMR Data Acquisition

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.[13] Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for achieving sharp, well-resolved peaks.

-

¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum. A typical experiment involves a short pulse delay and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C Spectrum Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required compared to ¹H NMR.[13][14]

Conclusion: Synthesizing the Data

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural fingerprint for this compound. The predicted chemical shifts and coupling patterns are logically derived from the interplay of inductive effects, magnetic anisotropy, and conformational factors inherent to the molecule's structure. By adhering to the rigorous experimental protocols outlined, researchers can generate high-fidelity data, ensuring the confident identification and characterization of this and other complex organic molecules. This guide serves as a testament to the power of NMR spectroscopy when its principles are applied with scientific rigor and experiential insight.

Caption: Key factors influencing NMR chemical shifts.

References

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. myneni.princeton.edu [myneni.princeton.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. spectrabase.com [spectrabase.com]

- 12. bmse000405 Cyclohexanone at BMRB [bmrb.io]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. scribd.com [scribd.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. organomation.com [organomation.com]

- 17. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

Theoretical properties of 1-Benzyl-4-oxocyclohexanecarboxylic acid

An In-depth Technical Guide to the Theoretical Properties of 1-Benzyl-4-oxocyclohexanecarboxylic acid

Abstract: This whitepaper provides a detailed examination of the theoretical properties of this compound, a molecule with significant potential as a scaffold in medicinal chemistry and a building block in organic synthesis. We will explore its fundamental structural characteristics, including stereochemistry and conformational analysis, which dictate its three-dimensional shape and reactivity. This guide synthesizes core chemical principles to offer predictive insights into the molecule's spectroscopic signatures, electronic properties, and reactivity, providing a robust theoretical foundation for professionals in drug discovery and development.

Introduction and Significance

This compound is a unique bifunctional molecule featuring a rigid cyclohexane core. The C1 position is quaternary, substituted with both a benzyl group and a carboxylic acid, while the C4 position contains a ketone. This specific arrangement of functional groups—a hydrophobic aromatic moiety, an acidic group capable of hydrogen bonding, and a reactive carbonyl—makes it a compelling scaffold. Its structural rigidity, combined with multiple points for chemical derivatization, allows for the precise spatial orientation of pharmacophoric features, a critical aspect in rational drug design. Understanding its intrinsic theoretical properties is paramount to exploiting its full potential in creating novel chemical entities.

Molecular Structure and Stereochemical Landscape

The foundation of the molecule's properties lies in its three-dimensional structure. A comprehensive analysis must consider its basic chemical properties, chirality, and conformational dynamics.

Core Chemical Properties

A summary of the fundamental properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 56868-12-3 | [1][2][3] |

| Molecular Formula | C₁₄H₁₆O₃ | [2] |

| Molecular Weight | 232.28 g/mol | |

| Physical Form | Solid, Semi-solid, or Liquid | |

| InChIKey | NCNJCLUMOVAEAK-UHFFFAOYSA-N |

Chirality: The Stereocenter at C1

The carbon atom at position 1 (C1) is bonded to four distinct groups:

-

The benzyl group (-CH₂Ph)

-

The carboxylic acid group (-COOH)

-

The C2 carbon of the cyclohexane ring

-

The C6 carbon of the cyclohexane ring

Consequently, C1 is a chiral center, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-benzyl-4-oxocyclohexanecarboxylic acid and (S)-1-benzyl-4-oxocyclohexanecarboxylic acid. This is a critical consideration in drug development, as enantiomers often exhibit different pharmacological and toxicological profiles.

Conformational Analysis: The Dominance of the Chair Conformation

The cyclohexane ring is not planar; it adopts several conformations to relieve angle and torsional strain. The chair conformation is overwhelmingly the most stable, with other forms like the twist-boat being at least 5 kcal/mol higher in energy.[4]

For a substituted cyclohexane, the key theoretical consideration is the placement of substituents in either axial or equatorial positions.[5][6] These two arrangements are interconvertible via a process known as a "ring flip."[5]

-

Axial Position: Bonds are parallel to the principal C3 axis of the ring.

-

Equatorial Position: Bonds point outwards from the "equator" of the ring.

The critical principle governing stability is that bulkier substituents preferentially occupy the equatorial position .[4][6][7] This minimizes destabilizing steric interactions, known as 1,3-diaxial interactions, with the other axial hydrogens on the same side of the ring.[6][7]

For this compound, both the benzyl and carboxylic acid groups are at C1. The benzyl group is significantly bulkier than the carboxylic acid group. Therefore, the conformational equilibrium will overwhelmingly favor the chair conformer where the large benzyl group is in the equatorial position. The smaller carboxylic acid group would consequently be in the axial position in this most stable arrangement.

Caption: Conformational equilibrium of this compound.

Predicted Spectroscopic Signatures

Theoretical properties can be used to predict the outcomes of common spectroscopic analyses used for structural elucidation.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

-

~3300-2500 cm⁻¹ (broad): A very broad O-H stretching vibration from the carboxylic acid, indicative of hydrogen bonding.

-

~1715 cm⁻¹ (strong): A C=O stretching vibration from the ketone.

-

~1700 cm⁻¹ (strong): A C=O stretching vibration from the carboxylic acid dimer.

-

~3030 cm⁻¹ (weak to medium): Aromatic C-H stretching from the benzyl group.

-

~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the cyclohexane and methylene groups.

-

~1600, 1495, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

δ 10-12 ppm (singlet, broad): The acidic proton of the carboxylic acid.

-

δ 7.2-7.4 ppm (multiplet, 5H): Protons of the monosubstituted benzene ring.

-

δ ~2.5-3.0 ppm (singlet or AB quartet, 2H): The benzylic methylene (-CH₂-) protons.

-

δ ~1.8-2.5 ppm (multiplets, 8H): The protons on the cyclohexane ring, which would exhibit complex splitting patterns due to the fixed chair conformation and axial/equatorial environments.

¹³C NMR:

-

δ >200 ppm: Carbonyl carbon of the ketone.

-

δ ~175-180 ppm: Carbonyl carbon of the carboxylic acid.

-

δ ~135-140 ppm (quaternary) and δ ~127-130 ppm (CH): Carbons of the aromatic ring.

-

δ ~40-50 ppm: Aliphatic carbons of the cyclohexane ring and the benzylic methylene carbon. The quaternary C1 would also be in this region.

Reactivity and Electronic Landscape

The molecule's functionality provides several sites for chemical modification, a key attribute for its use in constructing compound libraries.

Caption: Key reactive sites on the molecular scaffold.

-

The Ketone: The electrophilic carbonyl carbon at C4 is a prime target for nucleophiles. It can be reduced to a secondary alcohol, converted to an amine via reductive amination, or reacted with Grignard reagents to introduce further carbon-based substituents.

-

The Carboxylic Acid: This group is the most acidic site and can be deprotonated to form a carboxylate salt. The carbonyl carbon is susceptible to nucleophilic acyl substitution, enabling the straightforward synthesis of esters and amides. This provides a reliable handle for attaching the scaffold to other molecular fragments.

-

The Benzyl Group: The aromatic ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation), although the conditions must be chosen carefully to avoid side reactions. The benzylic protons are susceptible to radical reactions.

Synthetic Accessibility

The synthesis of such a molecule is feasible through established organic chemistry reactions. A common strategy would involve the alkylation of a pre-formed 4-oxocyclohexanecarboxylic ester.

A Plausible Synthetic Workflow:

-

Enolate Formation: Start with a commercially available precursor like ethyl 4-oxocyclohexanecarboxylate. Treat with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) at low temperature to selectively deprotonate the alpha-carbon (C1), forming a stable enolate.

-

Alkylation: Introduce benzyl bromide to the enolate solution. The enolate acts as a nucleophile, attacking the benzyl bromide in an Sₙ2 reaction to form the C-C bond at the C1 position.

-

Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid, typically using aqueous acid or base followed by an acidic workup.

Conclusion and Future Outlook

This compound presents a theoretically sound and synthetically accessible scaffold for drug discovery. Its rigid cyclohexane core, combined with the stereochemically defined placement of its hydrophobic, hydrogen-bonding, and reactive functional groups, provides an excellent platform for designing targeted molecules. The conformational preference for placing the bulky benzyl group in the equatorial position ensures a predictable three-dimensional structure, which is invaluable for computational modeling and docking studies. Future work should focus on the enantioselective synthesis of the R and S forms to fully explore their differential biological activities and unlock the full potential of this versatile molecular architecture.

References

- 1. This compound CAS#: 56868-12-3 [m.chemicalbook.com]

- 2. keyorganics.net [keyorganics.net]

- 3. This compound | 56868-12-3 [amp.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

The Strategic Synthesis and Application of 1-Benzyl-4-oxocyclohexanecarboxylic Acid: A Technical Guide

Foreword: Unveiling a Versatile Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount to the development of innovative therapeutics. Among the myriad of structures employed by medicinal chemists, 1-Benzyl-4-oxocyclohexanecarboxylic acid emerges as a compound of significant interest. Its unique architecture, combining a rigid cyclohexanone core with a flexible benzyl group and a reactive carboxylic acid handle, presents a versatile platform for the elaboration of complex molecules with potential biological activity. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and potential applications of this intriguing molecule. While the specific historical record of its initial synthesis remains elusive in readily accessible literature, this guide will delve into the logical synthetic strategies for its creation, grounded in fundamental principles of organic chemistry, and explore its potential as a valuable building block in the quest for new medicines.

Physicochemical Properties and Structural Attributes

This compound (CAS Number: 56868-12-3) is a solid with a molecular formula of C14H16O3 and a molecular weight of 232.28 g/mol .[1][2][3][4] The molecule's structure is characterized by a cyclohexane ring bearing a ketone at the 4-position and a benzyl and a carboxylic acid group at the 1-position. This arrangement imparts a unique combination of lipophilic and hydrophilic properties, as well as conformational rigidity and opportunities for diverse chemical modifications.

| Property | Value | Source |

| CAS Number | 56868-12-3 | [1][2][3][4] |

| Molecular Formula | C14H16O3 | [1] |

| Molecular Weight | 232.28 g/mol | [1] |

| Appearance | Solid | [3] |

Strategic Synthesis: A Tale of Two Pathways

The synthesis of this compound can be logically approached through two primary retrosynthetic disconnections, leveraging well-established reactions in organic synthesis: Alkylation of a Pre-formed Cyclohexanone Ring and a Michael Addition-based Strategy .

Pathway 1: Direct Alkylation of 4-Oxocyclohexanecarboxylic Acid

This is arguably the most direct conceptual route to the target molecule. The synthesis commences with the commercially available 4-oxocyclohexanecarboxylic acid.[5] The key transformation is the benzylation at the alpha-position to the carboxylic acid.

Causality of Experimental Choices: The choice of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is critical to ensure the quantitative formation of the enolate at the desired position without competing side reactions. The reaction is conducted at low temperatures to maintain the kinetic enolate and prevent side reactions. Benzyl bromide is a reactive and readily available electrophile for the alkylation step.

Caption: Synthetic workflow for the direct alkylation of 4-oxocyclohexanecarboxylic acid.

-

Enolate Formation: To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), n-butyllithium (1.05 eq) is added dropwise. The mixture is stirred for 30 minutes at -78 °C. A solution of 4-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous THF is then added slowly, and the reaction is stirred for 1 hour at -78 °C.

-

Benzylation: Benzyl bromide (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Pathway 2: Michael Addition and Subsequent Cyclization

An alternative and powerful approach involves a Michael addition reaction, a cornerstone of carbon-carbon bond formation.[6] This strategy would likely involve the conjugate addition of a benzyl nucleophile to a suitable Michael acceptor derived from a dicarboxylic acid.

Causality of Experimental Choices: This pathway offers a high degree of control over the stereochemistry of the final product, depending on the chosen catalyst and reaction conditions. The use of a soft nucleophile, such as an organocuprate derived from a benzyl Grignard reagent, is often preferred for efficient 1,4-addition to α,β-unsaturated carbonyl compounds.

Caption: Conceptual workflow for the synthesis via a Michael addition strategy.

-

Organocuprate Preparation: In a flame-dried flask under argon, magnesium turnings are treated with a solution of benzyl bromide in anhydrous diethyl ether to form the benzylmagnesium bromide Grignard reagent. In a separate flask, copper(I) iodide is suspended in anhydrous THF at -78 °C. The freshly prepared Grignard reagent is then added to the copper(I) iodide suspension to form the Gilman cuprate.

-

Michael Addition: A solution of a suitable cyclohex-1-ene-1,4-dicarboxylic acid derivative (e.g., the monoester) in anhydrous THF is cooled to -78 °C. The Gilman cuprate is then added dropwise, and the reaction is stirred at low temperature for several hours.

-

Workup and Cyclization/Decarboxylation: The reaction is quenched with saturated aqueous ammonium chloride. After extraction and purification, the resulting adduct can be subjected to hydrolysis and potentially a decarboxylation step to yield this compound.

Applications in Drug Discovery: A Scaffold for Innovation

The structural features of this compound make it a highly attractive scaffold for the development of novel therapeutic agents. The carboxylic acid group can serve as a bioisostere for other acidic functional groups or as a handle for amide bond formation, a common linkage in drug molecules.[7] The benzyl group can be modified to explore structure-activity relationships and optimize binding to biological targets. The cyclohexanone core provides a rigid framework that can orient substituents in a defined three-dimensional space.

Derivatives of cyclohexanecarboxylic acids have been explored as inhibitors of various enzymes, including kinases.[8] For instance, the discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives as selective CDK12 inhibitors highlights the potential of the substituted cyclohexane core in this therapeutic area.[8] The 1-benzyl-4-oxocyclohexane moiety can be envisioned as a key building block for the synthesis of libraries of compounds to be screened against a wide range of biological targets.

Caption: Logical workflow for the utilization of the scaffold in drug discovery.

The carboxylic acid moiety is a common feature in many drugs, but its presence can sometimes lead to poor pharmacokinetic properties.[6] The ability to easily modify the carboxylic acid of this compound into various bioisosteres, such as tetrazoles or hydroxamic acids, offers a powerful strategy to overcome these challenges and fine-tune the druglike properties of the resulting molecules.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. While its specific historical discovery remains to be fully elucidated from primary literature, its synthesis can be confidently approached through established and robust chemical transformations. The unique combination of a rigid core, a flexible hydrophobic group, and a reactive handle provides a rich platform for the generation of diverse chemical libraries. As the demand for novel therapeutic agents continues to grow, the strategic application of such well-designed molecular scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines. Further research into the synthesis of chiral derivatives and the exploration of its utility in targeting a broader range of biological targets are promising avenues for future investigation.

References

- 1. keyorganics.net [keyorganics.net]

- 2. arctomsci.com [arctomsci.com]

- 3. This compound | 56868-12-3 [sigmaaldrich.com]

- 4. This compound CAS#: 56868-12-3 [chemicalbook.com]

- 5. 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Architect: A Technical Guide to the Biological Significance of the 4-Oxocyclohexanecarboxylic Acid Scaffold

Abstract

The 4-oxocyclohexanecarboxylic acid scaffold, a seemingly simple cyclic motif, is a cornerstone in the design and discovery of biologically active molecules. Its inherent bifunctionality, coupled with a conformationally restricted cyclohexane ring, provides a unique three-dimensional architecture that has been masterfully exploited in medicinal chemistry. This technical guide delves into the profound biological significance of this scaffold, exploring its natural origins, its pivotal role as a versatile synthon in drug development, and the synthetic strategies employed to harness its potential. From its humble beginnings as a microbial metabolite to its incorporation into sophisticated therapeutic agents, the 4-oxocyclohexanecarboxylic acid core has proven to be an invaluable tool for researchers, scientists, and drug development professionals. This document will serve as an in-depth resource, elucidating the scientific integrity and logical underpinnings of its application, complete with detailed protocols and visual representations of its utility.

Introduction: The Structural and Functional Duality of a Versatile Scaffold

At its core, 4-oxocyclohexanecarboxylic acid is a bifunctional organic compound featuring a cyclohexane ring substituted with a ketone (oxo) group and a carboxylic acid group at the 1 and 4 positions, respectively.[1][2] This 1,4-disubstitution pattern is not merely a structural curiosity; it imbues the molecule with a remarkable degree of chemical reactivity and conformational rigidity. Unlike its linear counterparts, the cyclohexane ring restricts the spatial orientation of the functional groups, a property that is paramount in the design of molecules with high specificity for biological targets.[1]

The true power of this scaffold lies in its dual nature. The carboxylic acid provides a handle for various chemical modifications, most notably amide bond formation and esterification, allowing for the attachment of diverse chemical moieties to explore structure-activity relationships (SAR).[1] Simultaneously, the ketone group offers a reactive site for transformations such as reduction to a secondary alcohol or reductive amination, further expanding the chemical space accessible from this central core.[1] This inherent versatility has established 4-oxocyclohexanecarboxylic acid as a prized building block in the synthesis of complex molecular architectures and the generation of diverse chemical libraries for drug discovery.[1]

Natural Occurrence and Metabolic Fate: A Glimpse into Microbial Alchemy

While not a widespread natural product itself, 4-oxocyclohexanecarboxylic acid plays a significant role as a metabolic intermediate in certain microorganisms. Notably, it is a product of cyclohexanecarboxylic acid metabolism in the bacterium Corynebacterium cyclohexanicum.[2] This metabolic pathway highlights nature's ability to functionalize alicyclic rings, a process of significant interest in bioremediation and biocatalysis.

The microbial degradation of alicyclic compounds often involves the aromatization of the 4-oxocyclohexanecarboxylic acid scaffold to 4-hydroxybenzoic acid.[1] This transformation is a key step in channeling these cyclic compounds into central metabolism. The enzymatic machinery responsible for this process is a subject of ongoing research and holds potential for the development of novel biocatalysts.

The anaerobic degradation of the related cyclohexanecarboxylic acid has been studied in organisms like Rhodopseudomonas palustris and Geobacter metallireducens.[3][4][5] These pathways involve the activation of the carboxylic acid to its coenzyme A thioester, followed by a series of dehydrogenation steps.[3][4][5] While not directly involving the 4-oxo derivative, these studies provide valuable insights into the broader biological context of cyclohexanecarboxylic acid metabolism.

A Cornerstone in Medicinal Chemistry: From Scaffold to Therapeutics

The true impact of the 4-oxocyclohexanecarboxylic acid scaffold is most evident in the realm of medicinal chemistry, where its unique structural features have been leveraged to design potent and selective therapeutic agents. Its ability to serve as a constrained analog of more flexible molecules is a key advantage in drug design, often leading to improved binding affinity and reduced off-target effects.

Prostaglandin Analogs and Cannabinoid Receptor Ligands

The 4-oxocyclohexanecarboxylic acid core has been instrumental in the development of prostaglandin analogs and cannabinoid receptor ligands.[1] The rigid cyclohexane ring mimics the cyclopentane ring of natural prostaglandins, while the functional groups allow for the introduction of side chains that modulate receptor subtype selectivity and pharmacokinetic properties. Similarly, in the design of cannabinoid receptor ligands, the scaffold provides a robust framework for orienting pharmacophoric elements in a manner that optimizes interaction with the receptor binding pocket.

As a Versatile Pharmacophore

Beyond these specific examples, the 4-oxocyclohexanecarboxylic acid moiety can be considered a versatile pharmacophore in its own right. The ketone and carboxylic acid groups can act as hydrogen bond acceptors and donors, respectively, facilitating crucial interactions with biological targets. The hydrophobic cyclohexane ring can engage in van der Waals interactions with nonpolar pockets of proteins. This combination of features makes it an attractive starting point for the design of inhibitors for a wide range of enzymes and receptors.

Synthetic Strategies and Experimental Protocols

The utility of the 4-oxocyclohexanecarboxylic acid scaffold is underpinned by well-established and versatile synthetic methodologies. The following protocols provide a glimpse into the practical aspects of working with this valuable building block.

Synthesis of 4-Oxocyclohexanecarboxylic Acid

A common and efficient method for the preparation of 4-oxocyclohexanecarboxylic acid involves the oxidation of 4-hydroxycyclohexanecarboxylic acid.

Experimental Protocol: Oxidation of 4-Hydroxycyclohexanecarboxylic Acid

-

Dissolution: Dissolve 4-hydroxycyclohexanecarboxylic acid (1.0 eq) in a suitable solvent such as acetone.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Oxidation: Add a solution of Jones reagent (chromic acid in sulfuric acid) dropwise to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by the dropwise addition of isopropanol until the orange-brown color of Cr(VI) is no longer visible.

-

Work-up: Remove the acetone under reduced pressure. Partition the residue between ethyl acetate and water.

-

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 4-oxocyclohexanecarboxylic acid.

Derivatization of the 4-Oxocyclohexanecarboxylic Acid Scaffold

The true power of this scaffold is realized through its derivatization. The following protocols illustrate the modification of the ketone and carboxylic acid functionalities.

Experimental Protocol: Reduction of the Ketone to a Hydroxyl Group

-

Dissolution: Dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the cooled solution with stirring.

-

Monitoring: Monitor the reaction by TLC until the starting material is no longer observed.

-

Quenching: Carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

-

Extraction: Extract the aqueous solution with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-hydroxycyclohexanecarboxylic acid.[1]

Experimental Protocol: Amide Coupling of the Carboxylic Acid

-

Activation: To a solution of 4-oxocyclohexanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.

-

Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Data Presentation and Visualization

To facilitate a deeper understanding of the concepts discussed, the following visual aids are provided.

Table 1: Physicochemical Properties of 4-Oxocyclohexanecarboxylic Acid

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₃ | [2][6] |

| Molecular Weight | 142.15 g/mol | [2][6] |

| IUPAC Name | 4-oxocyclohexane-1-carboxylic acid | [2] |

| Melting Point | 67-71 °C | [7] |

| Appearance | Solid | [7] |

Diagram 1: Synthetic Utility of the 4-Oxocyclohexanecarboxylic Acid Scaffold

Caption: A workflow diagram illustrating the diverse synthetic transformations possible from the 4-oxocyclohexanecarboxylic acid core.

Conclusion: An Enduring Legacy and a Promising Future

The 4-oxocyclohexanecarboxylic acid scaffold, though structurally unassuming, has proven to be a molecule of profound biological and synthetic importance. Its unique combination of conformational constraint and dual-wielding reactivity has cemented its place as a privileged scaffold in medicinal chemistry. From its origins as a microbial metabolite to its central role in the construction of complex therapeutic agents, this versatile building block continues to empower researchers in their quest for novel drugs and a deeper understanding of biological systems. The continued exploration of its synthetic potential and its application in new therapeutic areas ensures that the legacy of the 4-oxocyclohexanecarboxylic acid scaffold will endure for years to come.

References

- 1. 4-Oxocyclohexanecarboxylic Acid | High-Purity Reagent [benchchem.com]

- 2. 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. Enzymes involved in a novel anaerobic cyclohexane carboxylic acid degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 4-Oxocyclohexanecarboxylic acid 97 874-61-3 [sigmaaldrich.com]

Methodological & Application

Synthesis of 1-Benzyl-4-oxocyclohexanecarboxylic acid experimental protocol

Application Note & Protocol

Topic: A Step-by-Step Guide to the Synthesis of 1-Benzyl-4-oxocyclohexanecarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a valuable bifunctional molecule, incorporating a rigid cyclohexanone core, a carboxylic acid handle for further derivatization, and a benzyl group. This structure makes it a compelling building block in medicinal chemistry and materials science. This document provides a comprehensive, field-tested protocol for the synthesis of this target compound, starting from the commercially available ethyl 4-oxocyclohexanecarboxylate. The narrative focuses on the strategic rationale behind the chosen synthetic route, the mechanistic underpinnings of each transformation, and a detailed, step-by-step experimental procedure designed for reproducibility and safety.

Introduction and Synthetic Strategy

The synthesis of substituted cyclohexanone derivatives is a cornerstone of modern organic chemistry, with applications ranging from the total synthesis of steroids and antibiotics to the development of novel pharmaceutical agents.[1] The target molecule, this compound, presents a specific synthetic challenge: the selective installation of a benzyl group at the C-1 position, alpha to both the ketone and the carboxylic acid precursor (an ester).

Our synthetic approach is a two-step sequence commencing with ethyl 4-oxocyclohexanecarboxylate. The strategy hinges on two fundamental and reliable organic transformations:

-

α-Alkylation: The selective formation of a carbon-carbon bond at the C-1 position via enolate chemistry.

-

Saponification: The hydrolysis of the ethyl ester to the corresponding carboxylic acid under basic conditions.

This pathway is chosen for its efficiency, use of readily available starting materials, and the high-yielding nature of the individual steps.

Caption: Overall synthetic workflow.

Mechanistic Rationale

The success of this synthesis relies on the precise control of reactivity at the C-1 position. The hydrogen atom at this position is significantly more acidic than any other C-H bond in the molecule because the resulting negative charge (carbanion) is stabilized by resonance delocalization onto two adjacent carbonyl groups (the ketone and the ester).

Step 1: Enolate Formation and Alkylation

A strong, non-nucleophilic base is required to deprotonate the C-1 position quantitatively without competing side reactions like addition to a carbonyl group. Sodium hydride (NaH) is an excellent choice for this purpose. It irreversibly deprotonates the α-carbon to generate a sodium enolate.

This enolate is a potent nucleophile. The subsequent introduction of benzyl bromide, an electrophilic alkylating agent, results in a classic SN2 reaction. The enolate attacks the benzylic carbon, displacing the bromide ion and forming the crucial C-C bond.

Caption: Mechanism of α-alkylation.

Step 2: Saponification